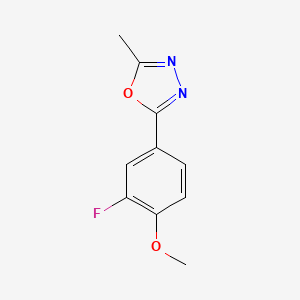

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine and its derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a series of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives were synthesized by the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroscopic techniques such as IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions of thiazolidine derivatives are dependent on the substitution on the heterocyclic thiazolidine ring . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are confirmed by various spectroscopic techniques such as IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación

Hypoglycemic Activity

Thiazolidinedione derivatives have been synthesized and tested for their hypoglycemic activity, showing promising results in animal models. Notable studies include the synthesis of novel thiazolidinedione derivatives and their evaluation in Wister albino mice, which demonstrated significant hypoglycemic activity. These findings suggest potential applications in diabetes management (Nikalje et al., 2012).

Antibacterial Activities

Research has also focused on the antibacterial properties of thiazolidinedione derivatives. One study synthesized new derivatives showing in vitro antibacterial activity against common pathogens, highlighting the potential for developing new antimicrobial agents (Juddhawala et al., 2011).

Anti-inflammatory Agents

A series of novel thiazolidinedione derivatives were synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models. These compounds showed promising anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory diseases (Nikalje et al., 2015).

Antioxidant Properties

Another area of research has been the evaluation of thiazolidinedione derivatives for their antioxidant properties. Compounds have been tested for their ability to scavenge free radicals, with some showing high antioxidant activity comparable to standard reference antioxidants. This research indicates the potential of these compounds in oxidative stress-related conditions (Lelyukh et al., 2021).

Anticancer Activity

Thiazolidinedione derivatives have also been synthesized and evaluated for anticancer activity. In vitro testing against various cancer cell lines has shown that some derivatives possess significant anticancer activity, providing a foundation for further research into their potential as anticancer agents (Kaminskyy et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of this compound is the cyclin-dependent kinase-8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer progression .

Mode of Action

The compound interacts with CDK8 by binding to its active site . This binding inhibits the kinase activity of CDK8, thereby disrupting the cell cycle progression

Biochemical Pathways

The inhibition of CDK8 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The downstream effects of this disruption are complex and depend on the specific cellular context.

Pharmacokinetics

Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, specifically in the human colorectal (HCT116) cell line . This suggests potential anticancer activity. The compound has also shown significant antimicrobial activity .

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c15-12(17)9-16-13(18)11(20-14(16)19)8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,17)/b7-4+,11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQSBOJFYKDCB-KXBBGWRGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)

![(4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2760740.png)

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)